molecular formula C14H18N2O2 B11863333 2-Methyl-3-ethylaminomethyl-4-hydroxy-6-methoxyquinoline CAS No. 65273-89-4

2-Methyl-3-ethylaminomethyl-4-hydroxy-6-methoxyquinoline

Cat. No.: B11863333
CAS No.: 65273-89-4
M. Wt: 246.30 g/mol
InChI Key: XNHOSIBAPQOBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-ethylaminomethyl-4-hydroxy-6-methoxyquinoline is a synthetic quinoline derivative intended for research use by qualified scientific personnel. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various approved therapeutics and active research compounds . The specific substitution pattern on this molecule, featuring the 4-hydroxy and 6-methoxy groups, is a motif found in compounds with significant research value . The 4-hydroxyquinoline core is a key pharmacophore in several antibiotic classes and is extensively studied for its ability to interact with various enzymatic targets . The 6-methoxy group is a common substituent in bioactive molecules, often included to fine-tune properties like metabolic stability and binding affinity . This compound is of particular interest in early-stage drug discovery for the development of novel therapeutic agents. Quinoline-based molecules are actively investigated as potential inhibitors of multidrug resistance in cancer chemotherapy, specifically as P-glycoprotein (P-gp) inhibitors to overcome chemoresistance . Furthermore, the structural features of this compound suggest potential for application in other research areas, including the exploration of new antiviral agents, given the documented activity of related 4-hydroxyquinoline-3-carboxylate derivatives . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or as a standard in biochemical assays. Application Notes: This product is provided for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. The mechanism of action and full pharmacological profile are compound-specific and must be determined by the researcher.

Properties

CAS No.

65273-89-4

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-(ethylaminomethyl)-6-methoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C14H18N2O2/c1-4-15-8-12-9(2)16-13-6-5-10(18-3)7-11(13)14(12)17/h5-7,15H,4,8H2,1-3H3,(H,16,17)

InChI Key

XNHOSIBAPQOBIL-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(NC2=C(C1=O)C=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through electrophilic substitution reactions using methanol and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine, methanol, and methyl iodide under reflux conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 2-Methyl-3-ethylaminomethyl-4-hydroxy-6-methoxyquinoline exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including:

  • Human T-lymphocyte cells (CEM)
  • Human cervix carcinoma cells (HeLa)
  • Colorectal adenocarcinoma (HT-29)
  • Ovarian carcinoma (A2780)

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting the induction of apoptosis through mechanisms such as caspase activation and mitochondrial membrane potential alteration .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
MCF-715
HeLa20
HT-2925
A278030

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various pathogens. It has been particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)
Staphylococcus aureus16
Bacillus subtilis8
Escherichia coli32

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

Recent studies have focused on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy while minimizing toxicity. Modifications to the methoxy and ethyl groups have been explored to improve selectivity for cancer cells.

One notable case study involved the synthesis of a library of derivatives based on this quinoline structure, which were tested for antiproliferative activity across multiple cancer cell lines. The findings suggest that specific substitutions on the quinoline backbone can significantly enhance biological activity .

Mechanism of Action

The mechanism of action of 3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name Substituents Key Functional Groups Molecular Formula
This compound 2-CH₃, 3-CH₂NHCH₂CH₃, 4-OH, 6-OCH₃ Hydroxyl, methoxy, ethylaminomethyl C₁₄H₁₉N₂O₂
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-(4-ClC₆H₄), 3-CH₃, 4-(3,4-(OCH₃)₂C₆H₃), 6-OCH₃ Chlorophenyl, dimethoxyphenyl, methoxy C₂₅H₂₃ClNO₃
4-Chloro-6,7-dimethoxyquinoline 4-Cl, 6-OCH₃, 7-OCH₃ Chloro, methoxy C₁₁H₁₀ClNO₂
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate 3-COOEt, 4-NHCH₂CH₂OH, 6-CH₃ Ester, hydroxyethylamino C₁₅H₁₈N₂O₃
4-Chloro-3-ethyl-6-methoxy-2-methylquinoline 2-CH₃, 3-CH₂CH₃, 4-Cl, 6-OCH₃ Chloro, ethyl, methoxy C₁₃H₁₄ClNO

Key Observations :

  • The ethylaminomethyl group in the target compound distinguishes it from analogs with purely aromatic (e.g., chlorophenyl in ) or alkyl (e.g., ethyl in ) substituents. This group may enhance solubility and receptor interaction .
  • The hydroxyl group at position 4 is shared with 4-hydroxy-6-methoxyquinoline derivatives , which are known for hydrogen-bonding interactions in biological systems.

Key Observations :

  • BF₃·OEt₂ is a common catalyst for quinoline cyclization , while Pd-based systems enable cross-coupling for aryl substitutions .
  • The target compound’s synthesis would likely require selective protection/deprotection of hydroxyl and amino groups to avoid side reactions.

Structure-Activity Relationships (SAR)

Methoxy Substitution: The 6-methoxy group is conserved in many bioactive quinolines, enhancing metabolic stability and π-stacking interactions .

Hydroxyl Group : The 4-hydroxyl group in the target compound and may facilitate hydrogen bonding with target proteins, critical for enzyme inhibition.

Ethylaminomethyl vs.

Biological Activity

2-Methyl-3-ethylaminomethyl-4-hydroxy-6-methoxyquinoline, a quinoline derivative, has garnered attention for its potential biological activities, particularly in the context of cell proliferative disorders and cancer treatment. This compound is characterized by its unique chemical structure, which contributes to its pharmacological properties.

  • Chemical Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.305 g/mol
  • CAS Number : 65273-89-4

The biological activity of this compound primarily involves the inhibition of platelet-derived growth factor (PDGF) receptor tyrosine kinases. This inhibition is crucial as PDGF receptors play a significant role in various cell proliferative disorders, including certain types of cancers and fibrotic diseases .

Key Mechanisms:

  • Inhibition of PDGF Receptors : The compound exhibits potent inhibitory activity against PDGF receptor family tyrosine kinases, which are implicated in cell growth and proliferation.
  • Impact on Cell Cycle Regulation : By affecting the signaling pathways that regulate the cell cycle, this compound may contribute to the suppression of tumor growth .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-tumor Activity Inhibits tumor cell proliferation
PDGF Inhibition Potent inhibition of PDGF receptors
Cell Cycle Regulation Disruption of cell cycle progression

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various contexts:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound significantly inhibits the proliferation of several cancer cell lines, indicating its potential as an anti-cancer agent. For instance, it showed a marked reduction in viability in multidrug-resistant gastric carcinoma cells .
  • Fibrotic Diseases : The compound's ability to modulate PDGF signaling suggests it may also be beneficial in treating fibrotic diseases such as kidney fibrosis and hepatic cirrhosis, where PDGF plays a pivotal role in disease progression .
  • P-glycoprotein Inhibition : A related study identified structural analogs that inhibit P-glycoprotein (P-gp), a protein associated with drug resistance in cancer therapy. Compounds similar to this compound demonstrated enhanced P-gp inhibition compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Methyl-3-ethylaminomethyl-4-hydroxy-6-methoxyquinoline, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation, methoxylation, and functional group modifications. For example:

  • Alkylation : Introduce ethylaminomethyl groups using propylating agents (e.g., alkyl halides) under basic conditions (K₂CO₃ or NaH) in aprotic solvents like DMF .
  • Methoxylation : Methoxy groups are added via nucleophilic substitution using dimethyl sulfate or methyl iodide in methanol .
  • Hydroxylation : Controlled oxidation (e.g., H₂O₂ or mCPBA) yields the 4-hydroxy moiety while avoiding over-oxidation .
  • Critical Factors : Temperature control (60–100°C) and stoichiometric ratios (1:1.2 for alkylation) minimize side products like N-oxides or dihydroquinoline derivatives .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : Resolve crystal structures to verify substituent positions (e.g., methoxy at C6, ethylaminomethyl at C3) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm methyl (δ 2.5–3.0 ppm), ethylaminomethyl (δ 3.2–3.8 ppm), and hydroxyl (δ 5.0–5.5 ppm) groups .
  • HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 316.3) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
  • Mechanistic Studies : Fluorescence-based assays to evaluate interactions with DNA topoisomerase II or kinase targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :

  • Modify Substituents : Compare analogs like 2-methyl-3-propylaminomethyl (higher lipophilicity) or 6-ethoxy (enhanced solubility) .
  • Biological Testing : Correlate substituent changes with activity:
SubstituentAntimicrobial MIC (µg/mL)Cytotoxicity IC₅₀ (µM)
6-Methoxy8.212.4
6-Ethoxy5.19.8
3-Propylaminomethyl10.315.6
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like PfDHFR .

Q. How to resolve contradictions in reported biological data?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., ATCC-certified HepG2 vs. primary cells) and protocols (e.g., 48h vs. 72h exposure) .
  • Metabolic Stability : Test compound stability in liver microsomes to account for metabolite interference .
  • Data Validation : Cross-reference with orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) .

Q. What strategies mitigate synthetic byproducts during scale-up?

  • Methodological Answer :

  • Process Optimization :
  • Continuous Flow Reactors : Reduce side reactions (e.g., over-alkylation) by controlling residence time .
  • Catalytic Systems : Use Pd/C or Ni catalysts for selective reductions, avoiding dihydroquinoline formation .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) .

Methodological Challenges

Q. How to design experiments for stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24h intervals .
  • Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products using LC-MS .
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C common for quinolines) .

Q. What computational tools predict pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : SwissADME or pkCSM to estimate logP (2.8–3.5), BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics : Simulate interactions with plasma proteins (e.g., albumin) using GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.